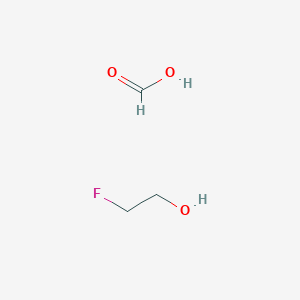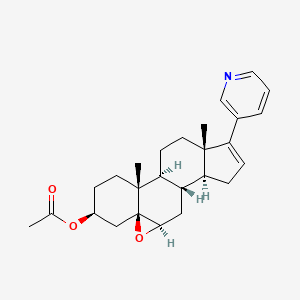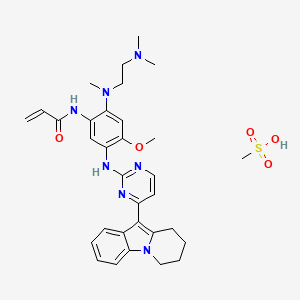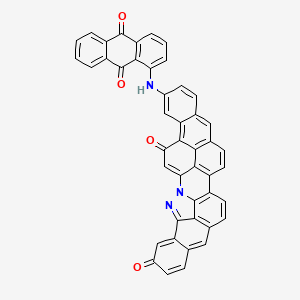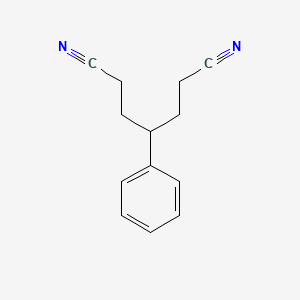
4-Phenylheptanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylheptanedinitrile is an organic compound with the molecular formula C15H16N2 It is characterized by the presence of a phenyl group attached to a heptanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylheptanedinitrile typically involves the reaction of a phenyl-substituted alkyl halide with a cyanide source. One common method is the nucleophilic substitution reaction where 4-phenylheptane is treated with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: 4-Phenylheptanoic acid.
Reduction: 4-Phenylheptanediamine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylheptanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylheptanedinitrile involves its interaction with various molecular targets. The nitrile groups can undergo hydrolysis to form carboxylic acids, which can then participate in biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activity.
Comparison with Similar Compounds
- 2-Methylene-4-phenylheptanedinitrile
- 2-Methylene-4,6-diphenylhexanenitrile
- 4,6-Diphenylhept-6-enenitrile
Comparison: 4-Phenylheptanedinitrile is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
833-55-6 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-phenylheptanedinitrile |
InChI |
InChI=1S/C13H14N2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9H2 |
InChI Key |
VHFZOLRQKNVYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
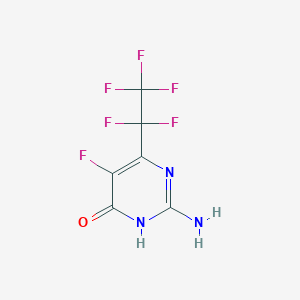
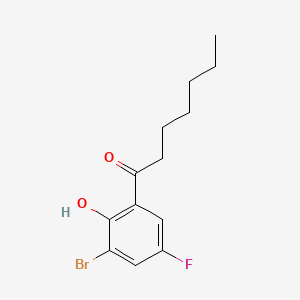
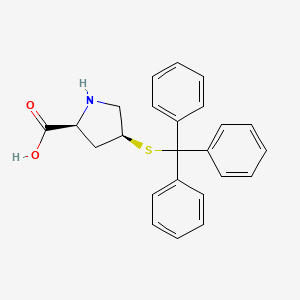


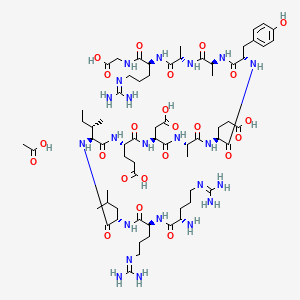
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
